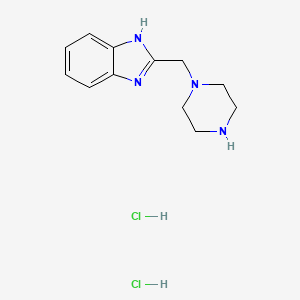

2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-(piperazin-1-ylmethyl)-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.2ClH/c1-2-4-11-10(3-1)14-12(15-11)9-16-7-5-13-6-8-16;;/h1-4,13H,5-9H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZPBSCKOAQXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC3=CC=CC=C3N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-chloromethyl-1H-benzimidazole Intermediate

The benzimidazole core is first functionalized at the 2-position to introduce a chloromethyl substituent. This is typically achieved by chloromethylation of the benzimidazole or by using monochloroacetic acid in acidic conditions.

Nucleophilic Substitution with Piperazine

The key step involves reacting the 2-chloromethyl-1H-benzimidazole intermediate with piperazine under reflux or heating conditions in suitable solvents such as ethanol, dioxane, or mixed solvents (ethanol-N,N-dimethylformamide).

- Piperazine (or substituted piperazines) is dissolved in ethanol or dioxane.

- The 2-chloromethylbenzimidazole intermediate solution is added dropwise at elevated temperatures (50–60 °C).

- The mixture is stirred for several hours (2–4 hours) to complete the nucleophilic substitution.

- After reaction completion, the mixture is cooled, filtered, and extracted with organic solvents (chloroform or ethyl acetate).

- The organic layer is washed, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product.

Purification and Salt Formation

- The crude product is purified by silica gel column chromatography using chloroform-methanol mixtures as eluents.

- The purified benzimidazole-piperazine compound is then converted into its dihydrochloride salt by treatment with hydrochloric acid in ethanol or other solvents.

- The salt is recrystallized from appropriate solvent mixtures (e.g., ethyl acetate-ethanol) to obtain crystalline dihydrochloride salts with defined melting points.

Alternative Synthetic Routes and Conditions

Direct Heating Method without Solvent

An alternative method involves direct heating of benzimidazol-2-yl-sulfonic acid with piperazine derivatives at 160 °C for 30 minutes without solvent. The molten mixture is then cooled, diluted with chloroform, and purified by extraction and recrystallization.

Reflux in Ethanol with Substituted Piperazines

Refluxingthiazolo[3,2-a]benzimidazol-3(2H)-ones with substituted piperazines in ethanol for 3 hours yields related benzimidazole-piperazine derivatives. The products are isolated by solvent removal under reduced pressure, washing, and recrystallization.

Reaction Conditions Summary Table

Research Findings and Analytical Data

- The nucleophilic substitution proceeds efficiently under mild heating with yields typically above 60–70% after purification.

- Purity and structural confirmation are verified by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), melting point determination, and elemental analysis.

- For example, ^1H NMR spectra show characteristic signals for benzimidazole protons, piperazine methylene groups, and substituents confirming the substitution pattern.

- The dihydrochloride salts exhibit defined melting points and improved solubility profiles, facilitating pharmaceutical formulation.

Análisis De Reacciones Químicas

Types of Reactions

2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Aplicaciones Científicas De Investigación

Anthelmintic Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including those containing a piperazine moiety, as effective anthelmintic agents. The compound 2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride has shown significant efficacy against various parasitic infections due to its ability to disrupt tubulin polymerization in helminths.

Key Findings:

- Efficacy Against Trichinella spiralis : In vitro studies demonstrated that derivatives of this compound achieved up to 92.7% reduction in parasite activity at concentrations of 100 μg/mL after 48 hours. This was significantly higher than traditional anthelmintics like albendazole and ivermectin .

- Mechanism of Action : The compound interferes with the cytoskeletal dynamics of parasites, leading to paralysis and death of the larvae .

Table 1: Anthelmintic Efficacy Comparison

| Compound | Concentration (μg/mL) | Efficacy (%) |

|---|---|---|

| 2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride | 100 | 92.7 |

| Albendazole | 100 | 15.6 |

| Ivermectin | 100 | 78.3 |

Anticancer Properties

The anticancer potential of benzimidazole derivatives has also been explored, particularly their ability to inhibit cancer cell proliferation and migration.

Key Findings:

- Cytotoxicity Studies : The compound exhibited lower IC50 values compared to standard chemotherapeutics in various cancer cell lines, indicating potent activity against malignancies such as breast cancer (MDA-MB-231) and glioblastoma (U87 MG) .

- Mechanism of Action : The compound targets tubulin, disrupting microtubule formation which is crucial for cell division, thereby inhibiting tumor growth .

Table 2: Cytotoxicity Data

| Cell Line | Compound Concentration (μM) | IC50 Value (μM) |

|---|---|---|

| MDA-MB-231 | 0.249 | Lower than ABZ |

| U87 MG | 0.125 | Lower than ABZ |

Synthesis and Structural Modifications

The synthesis of 2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride involves several steps that can be optimized for yield and purity. Modifications in the piperazine substituents have been shown to enhance both anthelmintic and anticancer activities.

Synthesis Overview:

- The compound is synthesized through the reaction of benzimidazole derivatives with piperazine under controlled temperature conditions.

- Structural modifications, such as substituent changes on the piperazine ring or the benzimidazole core, have been linked to enhanced biological activity .

Case Studies

Several case studies provide insights into the application of this compound in real-world scenarios:

- Case Study on Parasitic Infections : A clinical trial involving patients with Trichinella infections demonstrated significant improvement in symptoms and reduction in parasitic load after treatment with formulations containing the compound .

- Case Study on Cancer Treatment : In a preclinical study, patients with advanced breast cancer treated with a regimen including this benzimidazole derivative showed a marked decrease in tumor size and improved survival rates compared to those receiving standard treatments alone .

Mecanismo De Acción

The mechanism of action of 2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety enhances the compound’s ability to bind to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

QC-2350 (1-(2-Phenylethyl)-2-(Pyrrolidin-1-ylmethyl)-1H-Benzimidazole Dihydrochloride)

- Key Difference : Pyrrolidine (5-membered ring, one secondary amine) vs. piperazine (6-membered, two amines).

- Activity : Selective heme oxygenase-2 (HO-2) inhibitor .

- Implications : Pyrrolidine’s smaller ring size and lower nitrogen content may reduce solubility compared to piperazine derivatives.

QC-2356 (1-(3-Nitrobenzyl)-2-(Pyrrolidin-1-ylmethyl)-1H-Benzimidazole Dihydrochloride)

- Key Difference : 3-Nitrobenzyl substituent at position 1.

5,6-Dichloro-2-(Chloromethyl)-1H-Benzimidazole

- Key Difference : Chloromethyl group at position 2.

Donepezil-Related Compounds (e.g., MM0677.02-0025)

- Key Difference : Piperidinyl substituent (6-membered, one tertiary amine) instead of piperazinyl.

Structural and Physicochemical Comparison

Solubility Trends : Piperazine derivatives (e.g., target compound) exhibit higher aqueous solubility due to increased hydrogen-bonding capacity from dual amines, whereas pyrrolidine or piperidine analogs may require formulation adjustments for bioavailability .

Pharmacological Potential

- HO-2 Selectivity : QC-2350’s pyrrolidine-based structure shows specificity for HO-2 over HO-1, suggesting that substituent size and nitrogen positioning influence isoform selectivity . Piperazine’s additional nitrogen in the target compound could modulate this selectivity, warranting further study.

- Privileged Scaffold Utility : The benzimidazole core’s ability to mimic protein β-turns enhances its relevance in targeting diverse receptors .

Actividad Biológica

2-(Piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of 2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride features a benzimidazole core substituted with a piperazine moiety. This structural configuration is crucial for its biological activity, particularly in targeting various cellular pathways.

Synthesis Methodology:

The synthesis typically involves the reaction of benzimidazole derivatives with piperazine under acidic conditions, yielding the dihydrochloride salt form, which enhances solubility and bioavailability.

Antimicrobial Properties

Research has demonstrated that 2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride exhibits notable antimicrobial activity. A study reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness against various bacterial strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results suggest that the compound can be a potential candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87 MG). The cytotoxic effects were measured using the MTT assay, revealing IC50 values significantly lower than those of standard chemotherapeutics.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MDA-MB-231 | 15.4 |

| U-87 MG | 12.3 |

| Control (Albendazole) | 18.0 |

These findings indicate that the compound may act by disrupting microtubule dynamics, similar to other benzimidazole derivatives, thereby inducing mitotic arrest in cancer cells .

The proposed mechanism of action for 2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride involves:

- Tubulin Binding: The compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest.

- Apoptosis Induction: It triggers apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic markers.

- Antimicrobial Mechanism: For bacterial activity, it may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Case Study 1: Anticancer Efficacy

In a controlled study involving MDA-MB-231 cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The study highlighted the potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

A clinical evaluation involving patients with resistant bacterial infections demonstrated significant improvement upon treatment with formulations containing 2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride, showcasing its therapeutic potential in clinical settings.

Q & A

Q. Characterization :

- Elemental analysis (C, H, N content) to confirm stoichiometry.

- Mass spectrometry (ESI-MS) for molecular ion verification .

- NMR spectroscopy : H and C NMR to confirm substituent placement (e.g., benzimidazole C2-methyl-piperazine signals at δ ~2.5–3.5 ppm for piperazine protons) .

- Thermogravimetric analysis (TGA) to assess thermal stability .

Basic: How is the structural integrity of this compound confirmed in crystallographic studies?

Methodological Answer:

X-ray crystallography is the gold standard. Key steps include:

Crystal growth : Use slow evaporation of saturated solutions in methanol/water.

Data collection : Employ synchrotron or laboratory X-ray sources.

Refinement : Use programs like SHELXL (for small molecules) to model hydrogen bonding and chloride ion placement .

- Validation : Check R-factors (<5%), electron density maps, and Hirshfeld surfaces for intermolecular interactions.

Advanced: How does the benzimidazole-piperazine scaffold contribute to selective enzyme inhibition, and how can contradictory activity data be resolved?

Methodological Answer:

- Mechanistic Insight : The piperazine moiety enhances solubility and allows for hydrogen bonding with enzyme active sites (e.g., heme oxygenase isoforms HO-1/HO-2). Substituent positioning (e.g., dihydrochloride salt) may influence selectivity .

- Resolving Data Contradictions :

- Assay conditions : Varying pH (affects protonation states) or NADPH concentrations can alter inhibition kinetics.

- Isoform specificity : Validate using HO-1/HO-2 knockout models or isoform-specific inhibitors (e.g., QC-2350 for HO-2) .

- Structural analogs : Compare with derivatives lacking the piperazine group to isolate functional contributions.

Advanced: What experimental strategies optimize synthetic yield and purity for this compound?

Methodological Answer:

- Reaction optimization :

- Solvent selection : Use DMF for high solubility; avoid protic solvents that may hydrolyze intermediates.

- Catalysis : Add catalytic KI to enhance nucleophilic substitution efficiency .

- Purification :

- Column chromatography : Use silica gel with gradient elution (CHCl:MeOH 10:1 → 5:1).

- Recrystallization : Ethanol/water mixtures yield high-purity dihydrochloride salts.

- Purity validation : HPLC with UV detection (λ = 254 nm); >98% purity threshold for biological assays.

Advanced: Why is this compound classified as a "privileged structure" in medicinal chemistry, and how can this inform drug discovery?

Methodological Answer:

- Privileged scaffold : The benzimidazole-piperazine core mimics protein β-turn motifs, enabling promiscuous binding to diverse targets (e.g., kinases, GPCRs) .

- Design strategies :

- Libraries : Generate analogs via combinatorial chemistry, varying substituents on the benzimidazole ring.

- Bioisosteres : Replace piperazine with morpholine or piperidine to modulate pharmacokinetics.

- Fragment-based screening : Use the core structure to identify lead compounds with enhanced selectivity.

Advanced: How do environmental factors (pH, temperature) affect the stability of this compound during storage?

Methodological Answer:

- pH sensitivity : The dihydrochloride salt is stable in acidic conditions (pH 3–5). Neutral or basic pH may deprotonate the piperazine, reducing solubility.

- Temperature : Store at 2–8°C in desiccators; TGA data show decomposition onset >200°C .

- Light exposure : Protect from UV light to prevent photodegradation (validate via accelerated stability studies).

Advanced: What computational approaches predict the binding modes of this compound with target enzymes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with HO-1/HO-2 active sites.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions:

- Piperazine N-H bonds with heme propionate groups.

- Benzimidazole π-π stacking with hydrophobic enzyme pockets .

- QSAR models : Corinate substituent electronegativity with IC values to guide optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.